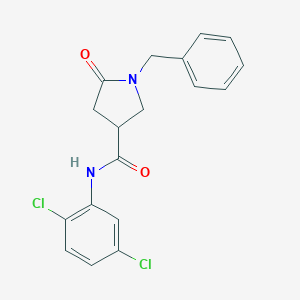
(6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mechanism of Action
The mechanism of action of (6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone involves the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of various protein kinases, including AKT and ERK, which are involved in cancer progression.
Biochemical and Physiological Effects:
(6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone has been shown to possess significant anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
The advantages of using (6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone in lab experiments include its high potency and selectivity for its target enzymes and signaling pathways. Additionally, it has been shown to possess good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development.
The limitations of using (6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone in lab experiments include its potential toxicity and lack of specificity for certain enzymes and signaling pathways. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on (6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone. One potential direction is the development of new drugs based on this compound for the treatment of inflammatory diseases and cancer. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, further studies are needed to explore the potential applications of this compound in other areas of medicinal chemistry.
Synthesis Methods
The synthesis of (6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone has been achieved using various methods. One of the most commonly used methods is the one-pot synthesis method, which involves the reaction of 2-phenyl-6-methylquinoline-4-carbaldehyde with piperidine and ammonium acetate in acetic acid. This method has been shown to produce high yields of the desired product.
Scientific Research Applications
(6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone has been studied extensively for its potential applications in medicinal chemistry. It has been shown to possess significant anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
properties
Product Name |
(6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone |
|---|---|
Molecular Formula |
C22H22N2O |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(6-methyl-2-phenylquinolin-4-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C22H22N2O/c1-16-10-11-20-18(14-16)19(22(25)24-12-6-3-7-13-24)15-21(23-20)17-8-4-2-5-9-17/h2,4-5,8-11,14-15H,3,6-7,12-13H2,1H3 |
InChI Key |
GDIUAECSYBESFS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCCCC3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








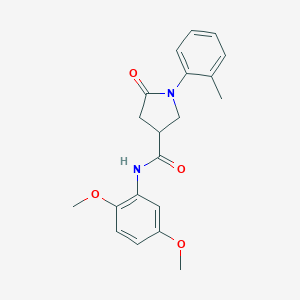

![Methyl 4-({[1-(4-chlorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271204.png)
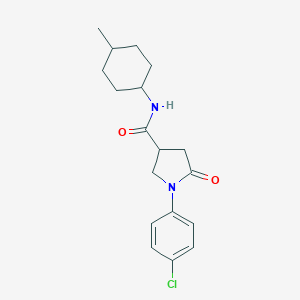
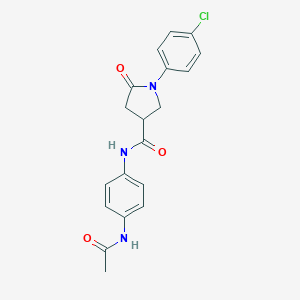

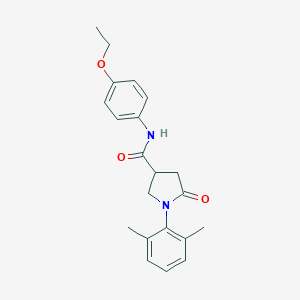
![1-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B271211.png)
